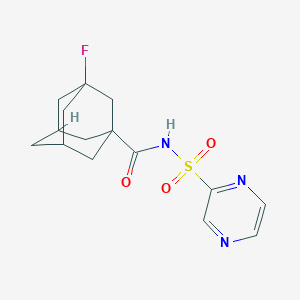![molecular formula C16H17F2N3O2S B6627716 2-(3,4-difluorophenyl)-N-[2-(1,3-thiazol-4-yl)ethyl]morpholine-4-carboxamide](/img/structure/B6627716.png)
2-(3,4-difluorophenyl)-N-[2-(1,3-thiazol-4-yl)ethyl]morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-difluorophenyl)-N-[2-(1,3-thiazol-4-yl)ethyl]morpholine-4-carboxamide, also known as Difluoromorpholinethiazolylcarboxamide (DFMT), is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mecanismo De Acción
The exact mechanism of action of DFMT is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation and survival. DFMT has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression and chromatin remodeling. Additionally, DFMT has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism and autophagy.
Biochemical and physiological effects:
DFMT has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth and metastasis. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and survival. DFMT has been shown to modulate the expression of various genes involved in cancer cell proliferation, survival, and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFMT exhibits high potency and selectivity against cancer cells, making it a promising candidate for the development of new anticancer agents. However, its low solubility and stability in aqueous solutions can limit its use in certain experimental settings. Additionally, further studies are needed to elucidate its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the research on DFMT. One potential avenue is the development of new analogs with improved pharmacokinetic properties and potency against cancer cells. Additionally, further studies are needed to investigate the potential applications of DFMT in other fields, such as neuroscience and antimicrobial drug discovery. Finally, the elucidation of its mechanism of action and potential side effects will be crucial for its further development and clinical translation.
Métodos De Síntesis
DFMT can be synthesized through a multi-step process involving the reaction of 2-(3,4-difluorophenyl)ethanol with thionyl chloride, followed by the reaction of the resulting intermediate with 2-(1,3-thiazol-4-yl)ethylamine and morpholine-4-carboxylic acid. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
DFMT has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, DFMT has been found to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Propiedades
IUPAC Name |
2-(3,4-difluorophenyl)-N-[2-(1,3-thiazol-4-yl)ethyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O2S/c17-13-2-1-11(7-14(13)18)15-8-21(5-6-23-15)16(22)19-4-3-12-9-24-10-20-12/h1-2,7,9-10,15H,3-6,8H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQVENFQWHZFDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NCCC2=CSC=N2)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclopentyloxy-N-[3-fluoro-4-(4-methylpyrazol-1-yl)phenyl]butanamide](/img/structure/B6627636.png)
![2-(4-cyanophenyl)-2-[[4-(N-ethylanilino)phenyl]methylamino]acetamide](/img/structure/B6627643.png)
![N-[1-(3-cyanophenyl)ethyl]-2-(3-fluorophenyl)morpholine-4-carboxamide](/img/structure/B6627647.png)
![N-[1-(3-cyanophenyl)ethyl]-2-(3,4-difluorophenyl)morpholine-4-carboxamide](/img/structure/B6627652.png)
![2-Indol-1-yl-1-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B6627664.png)
![2-(3,4-difluorophenyl)-N-[2-(2-methyl-1,2,4-triazol-3-yl)ethyl]morpholine-4-carboxamide](/img/structure/B6627675.png)
![4-(9-Propan-2-yl-3,9-diazabicyclo[4.2.1]nonane-3-carbonyl)piperidin-2-one](/img/structure/B6627693.png)
![N-[(3-cyanophenyl)methyl]-2-[3-(difluoromethoxy)phenyl]morpholine-4-carboxamide](/img/structure/B6627703.png)

![N-[2-(9-hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)-2-oxoethyl]-N-(2-phenylethyl)acetamide](/img/structure/B6627730.png)
![N-[(3-cyanophenyl)methyl]-2-(4-fluoro-3-methylphenyl)morpholine-4-carboxamide](/img/structure/B6627734.png)
![1-(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)-4-propan-2-yloxybutan-1-one](/img/structure/B6627738.png)
![2-cyclohexyl-N-[1-(5-oxa-8-azaspiro[2.6]nonan-8-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B6627739.png)
![5-Methyl-3-[[4-[(2-methyloxan-4-yl)methyl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B6627743.png)